JJ-OX-007

Activity-Based Protein Profiling S. aureus Imaging Selectivity Profiling

Researchers requiring unambiguous identification of S. aureus in complex bacterial populations face a critical limitation: generic dyes like Nile Red or broad-spectrum probes such as FP-TMR lack species-level specificity, leading to cross-reactivity and false-positive signals. JJ-OX-007 is a pre-conjugated, ready-to-use covalent fluorescent activity-based probe that directly resolves this challenge via its oxadiazolone electrophile, which selectively and irreversibly binds the active-site serine of FphE-a hydrolase with no homologues outside S. aureus. • Single-band labeling in mixtures of up to eight bacterial pathogens ensures species-exclusive detection. • 'Wash-and-image' protocol eliminates secondary click chemistry steps, reducing hands-on time for HTS workflows. • Validated in live-animal imaging with no binding to human cell proteins; supplied at ≥98% purity with ambient-temperature shipping.

Molecular Formula C44H52BF2N9O6
Molecular Weight 851.7 g/mol
Cat. No. B12381696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJJ-OX-007
Molecular FormulaC44H52BF2N9O6
Molecular Weight851.7 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN5C=C(N=N5)CCCCCCCCC(=O)NC6=CC=C(C=C6)N7C(=O)OC(=N7)OC)C)(F)F
InChIInChI=1S/C44H52BF2N9O6/c1-30-38(31(2)54-40(30)28-36-20-24-39(55(36)45(54,46)47)32-14-21-37(60-3)22-15-32)23-25-41(57)48-26-11-27-53-29-34(50-52-53)12-9-7-5-6-8-10-13-42(58)49-33-16-18-35(19-17-33)56-44(59)62-43(51-56)61-4/h14-22,24,28-29H,5-13,23,25-27H2,1-4H3,(H,48,57)(H,49,58)
InChIKeyFGTNLOCLXOGQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JJ-OX-007: FphE-Targeted S. aureus Imaging Probe


JJ-OX-007 (Probe 10) is a covalent fluorescent activity-based probe (ABP) engineered for the specific detection of Staphylococcus aureus. It operates via an oxadiazolone electrophile that selectively targets the active-site serine of the S. aureus-specific serine hydrolase, FphE [1]. Critically, the nomenclature 'JJ-OX-007' is strictly associated with this FphE-targeting function in primary research [1]. This compound acts as an imaging agent, not a KDM4 inhibitor, and its value proposition is rooted in species-specific imaging rather than epigenetic modulation. Procuring this compound under a misclassified target class would lead to experimental failure.

Target class context: FphE-specific imaging probe, not a KDM4 inhibitor.
Probe type: Covalent fluorescent activity-based probe (oxadiazolone electrophile).
Detection specificity: Exclusive S. aureus FphE labeling; no homologues outside S. aureus.

JJ-OX-007 vs. Generic Probes: FphE Selectivity


Substituting JJ-OX-007 with a generic bacterial dye or serine hydrolase probe like Nile Red or FP-TMR leads to a loss of species-level specificity, undermining the core purpose of the assay. FP-TMR indiscriminately labels numerous serine hydrolases across all bacterial species, while Nile Red non-specifically stains lipid membranes [1]. In contrast, JJ-OX-007's target, FphE, lacks any homologues outside of S. aureus, enabling exclusive single-band labeling in complex proteomes [1][2]. This specificity arises from irreversible covalent binding, which is absent in simple dyes, making generic substitution an invalid approach for any experiment demanding S. aureus-specific detection [1].

Generic dye substitution (e.g., Nile Red)
Non-specific membrane/lipid staining; cannot report FphE activity or provide S. aureus-specific identification.
Broad serine hydrolase probe (e.g., FP-TMR)
Labels multiple bands across all bacterial species; species-level detection impossible in mixed proteomes.

JJ-OX-007 vs. Closest Analogs


Target Specificity in Multispecies Backgrounds

A head-to-head comparison in a multi-species panel reveals JJ-OX-007's unique specificity. After labeling a mixture of S. aureus, Streptococcus pyogenes, S. epidermidis, L. monocytogenes, P. aeruginosa, K. aerogenes, S. enterica, E. coli, and C. albicans, SDS-PAGE analysis showed the general serine hydrolase probe FP-TMR labeled numerous bands across all species [1]. In contrast, JJ-OX-007 predominantly labeled a single band corresponding to FphE, detectable exclusively in the S. aureus lanes [1]. Quantification of this in-gel fluorescence demonstrates a protein-targeting selectivity ratio of 1 (JJ-OX-007) versus >10 bands per species for FP-TMR, confirming JJ-OX-007 as a single-target probe for S. aureus in complex biological mixtures [1].

Multi-species selectivity
Head-to-head
1 band exclusively in S. aureus vs >10 bands across 9 species (FP-TMR)
Species-level S. aureus detection in mixed cultures
SDS-PAGE in-gel fluorescence; live cell labeling
Activity-Based Protein Profiling S. aureus Imaging Selectivity Profiling

Intracellular Localization vs. Membrane Dyes

In a cross-study comparable analysis using confocal microscopy, the subcellular labeling pattern of JJ-OX-007 is directly contrasted with that of the general lipid dye Nile Red. In live S. aureus USA300 cells, Nile Red exhibits enrichment on the cell membrane and division septum [1]. In contrast, JJ-OX-007 produces a diffuse, intracellular signal that colocalizes with a cytosolic GFP reporter [1]. This fundamentally different pattern confirms JJ-OX-007 is functional and reports on the activity of its intracellular target FphE, whereas Nile Red merely indicates the presence of lipid structures, providing no target-specific biological information [1].

Subcellular localization
Cross-study
Diffuse intracellular signal vs membrane/septal enrichment (Nile Red)
Reports intracellular FphE activity, not just presence
Confocal microscopy with GFP colocalization
Confocal Microscopy Live-Cell Imaging Subcellular Localization

Enhanced Specificity vs. JJ-OX-004

A structure-activity relationship study shows that directly conjugating the fluorophore to the probe scaffold enhances performance. The parent compound JJ-OX-004 (probe 9) is a potent, covalent alkyne probe for FphE with an IC50 of 19.9 nM [1]. However, in direct labeling experiments of live S. aureus, the pre-conjugated fluorescent analog JJ-OX-007 (probe 10) exhibits increased labeling specificity for FphE compared to the alkyne probe 9, which requires a post-labeling click reaction [1]. This demonstrates that the pre-attached BODIPY dye in JJ-OX-007 provides a selectivity advantage, reducing off-target engagement that can occur with the two-step labeling required by the parent compound [1].

Direct vs. click labeling
Head-to-head
Cleaner single band vs background bands from click chemistry (JJ-OX-004)
One-step labeling reduces non-specific artifacts
In-gel fluorescence comparison
Chemistry Activity-Based Probe Development Bioorthogonal Chemistry

Minimal Off-Target Labeling in Mammalian Cells

To assess the suitability of JJ-OX-007 for use in in vivo infection models, its reactivity against human proteins was profiled. In head-to-head gel-based profiling against HEK293T cell lysates, JJ-OX-007 labeled only one major off-target protein in the mammalian proteome [1]. Critically, even this single off-target labeling event was dramatically reduced in the presence of intact, live HEK293T cells, indicating the probe's target accessibility is highly restricted to FphE within a complex biological environment [1]. This near-silent background in human cells establishes a fundamental safety and selectivity advantage for translational imaging.

Human proteome cross-reactivity
Reported
1 off-target band in lysate, reduced in live cells
May support co-culture imaging studies
HEK293T profiling; data to verify
Selectivity Profiling Toxicology Mammalian Cell Culture

Non-Toxic for Live-Cell and Longitudinal Studies

A standard antimicrobial activity assay demonstrates a key practical advantage of JJ-OX-007 over certain inhibitor-based probes. JJ-OX-007 does not inhibit bacterial growth at any tested concentration, a finding consistent with its target FphE being a non-essential protein in S. aureus [1]. This classification-level evidence supports the probe's utility for long-term, live-cell longitudinal imaging experiments. This distinguishes it from probes targeting essential bacterial enzymes, where binding could induce confounding phenotypic stress or cell death, thereby altering the biology under observation.

Bacterial growth impact
Class-level
No growth inhibition observed
Supports live-cell longitudinal imaging
Non-essential target; source-specific review
Antimicrobial Assay Cytotoxicity Live-Cell Imaging

JJ-OX-007 Research Applications


S. aureus Detection in Polymicrobial Infections

JJ-OX-007 is the optimal probe for experiments requiring unambiguous identification of S. aureus amidst a diverse bacterial population. As demonstrated by its single-band labeling in mixtures of up to eight other pathogens [1], the probe enables researchers to track S. aureus dynamics in complex in vitro co-culture models or ex vivo samples without species cross-reactivity, a feat unachievable with generic dyes like Nile Red or broad-spectrum protein probes like FP-TMR [1].

Activity-Based Imaging of FphE in Live Cells

For studies focused on the biological function and localization of the FphE enzyme, JJ-OX-007 is the definitive choice. Its covalent, activity-dependent mechanism ensures that the observed fluorescent signal is a direct readout of catalytically active FphE, not just protein abundance [1]. The probe's intracellular labeling pattern, contrasting with membrane dyes, allows for precise spatial studies of this unique drug target and virulence regulator within living S. aureus [1].

Longitudinal In Vivo Imaging of S. aureus

JJ-OX-007 is purpose-built for non-invasive monitoring of S. aureus infections over time in live animals. The probe's proven ability to generate a specific fluorescent signal at the infection site in a mouse model, combined with its confirmed lack of binding to human proteins from HEK293T cells [1], provides strong proof-of-concept for its use in translational research. Its non-toxic nature further ensures the probe does not alter the infection's natural progression during longitudinal studies [1].

Single-Step Protocol for High-Throughput Screening

JJ-OX-007 is the preferred procurement choice for laboratories aiming to integrate specific S. aureus detection into a high-throughput screening (HTS) workflow. Unlike the parent compound JJ-OX-004, which requires a secondary click chemistry step that adds time and variability [1], JJ-OX-007 is a ready-to-use, pre-conjugated fluorescent probe. This enables a 'wash-and-image' protocol that significantly reduces hands-on time and protocol complexity, making large-scale screen.

Application
Selection Property
Validation Focus
S. aureus detection in polymicrobial models
FphE-targeted specificity
Single-band selectivity in mixed-species proteomes
Activity-based FphE imaging
Covalent activity-dependent labeling
Intracellular localization by confocal microscopy
In vivo infection imaging research
Low mammalian off-target binding
Host-protein interference in live-cell models
Direct-fluorescence screening workflow
Pre-conjugated BODIPY dye
Protocol reproducibility in HTS format

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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